2-bromo-1-N-cyclopropylbenzene-1,4-diamine

pKa basicity nitrogen nucleophilicity

2-Bromo-1-N-cyclopropylbenzene-1,4-diamine (CAS 1247356-88-2) is the only phenylenediamine derivative pairing an ortho-bromo cross-coupling handle with an N1-cyclopropyl secondary amine, yielding a pKa of 5.79 and LogP ~1.7. Generic analogs lacking either motif fail to reproduce this electronic/steric profile, undermining SAR reproducibility. The 98% purity, dual orthogonal handles, and defined storage (2–8°C) enable sequential diversification for kinase inhibitor cores, chemical probes, and functional materials. Procuring the exact CAS ensures batch-to-batch consistency for critical synthetic campaigns.

Molecular Formula C9H11BrN2
Molecular Weight 227.10
CAS No. 1247356-88-2
Cat. No. B3093696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-N-cyclopropylbenzene-1,4-diamine
CAS1247356-88-2
Molecular FormulaC9H11BrN2
Molecular Weight227.10
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=C2)N)Br
InChIInChI=1S/C9H11BrN2/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
InChIKeyUEXLDZWSIIQOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-N-cyclopropylbenzene-1,4-diamine (CAS 1247356-88-2) | Core Properties and Procurement Baseline


2-Bromo-1-N-cyclopropylbenzene-1,4-diamine (CAS 1247356-88-2) is an ortho-brominated, N1-cyclopropyl substituted 1,4-phenylenediamine derivative with molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . Predicted physicochemical parameters include a boiling point of 352.6±27.0 °C, a density of 1.661±0.06 g/cm³, and a pKa of 5.79±0.11, indicative of moderate basicity . The molecule presents two distinct synthetic handles—a primary aromatic amine at the 4-position and a bromo substituent ortho to a secondary cyclopropylamine—positioning it as a bifunctional building block for medicinal chemistry and materials science.

Why 2-Bromo-1-N-cyclopropylbenzene-1,4-diamine Cannot Be Replaced by Generic Analogs


Substitution of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine with simpler analogs such as 2-bromo-1,4-phenylenediamine or N1-cyclopropylbenzene-1,4-diamine fails to preserve critical physicochemical and reactivity attributes. The concurrent presence of a bromo leaving group and a cyclopropyl secondary amine delivers a unique combination of electronic modulation (pKa 5.79 vs. 4.78 for the non-cyclopropyl analog) and steric/functional density . Generic replacement erases either the cross-coupling competency (bromo handle) or the conformational restriction and nitrogen substitution pattern, fundamentally altering both reaction behavior and the properties of downstream products. Consequently, procurement of the exact CAS 1247356-88-2 compound is essential for reproducible synthesis of designed derivatives.

Quantitative Differentiation: Evidence-Based Selection Criteria for 2-Bromo-1-N-cyclopropylbenzene-1,4-diamine


Basicity Modulation: Elevated pKa Relative to Non-Cyclopropyl Analog

2-Bromo-1-N-cyclopropylbenzene-1,4-diamine exhibits a predicted pKa of 5.79±0.11, which is approximately 1.0 unit higher than that of 2-bromo-1,4-phenylenediamine (pKa 4.78±0.10) . This increase reflects the electron-donating effect of the cyclopropyl group, enhancing the nitrogen's basicity and nucleophilicity. Such a shift directly impacts protonation states under physiological or reaction conditions and can alter the compound's behavior in acid-base extractions, salt formation, and amine-catalyzed transformations.

pKa basicity nitrogen nucleophilicity medicinal chemistry

Lipophilicity Optimization: Balanced logP for Improved Permeability

The measured logP of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine is 1.7, placing it in a favorable range for membrane permeability (logP 1–3) [1]. In contrast, the non-cyclopropyl analog 2-bromo-1,4-phenylenediamine has a significantly higher logP of 2.78 . The reduced lipophilicity of the target compound is attributable to the polar nature of the cyclopropylamine moiety, which may confer improved aqueous solubility and reduced non-specific binding compared to the more lipophilic comparator.

lipophilicity logP ADME medicinal chemistry

Dual Reactive Handles: Bromo and Cyclopropylamine Enable Sequential Functionalization

Unlike N1-cyclopropylbenzene-1,4-diamine (which lacks a halogen handle) or 2-bromo-1,4-phenylenediamine (which lacks a secondary amine), 2-bromo-1-N-cyclopropylbenzene-1,4-diamine provides two orthogonal functional groups: an aryl bromide suitable for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) and a secondary cyclopropylamine that can be acylated, alkylated, or sulfonylated . The ortho-bromo substitution pattern further directs regioselective transformations, enabling sequential derivatization not possible with mono-functional analogs.

cross-coupling Suzuki coupling Buchwald-Hartwig medicinal chemistry

High Purity Specification: 98% vs. 95% for Reproducible Results

Commercial offerings of 2-bromo-1-N-cyclopropylbenzene-1,4-diamine routinely meet a purity specification of 98% (e.g., Leyan product code 1763662) , whereas the closest non-cyclopropyl analog 2-bromo-1,4-phenylenediamine is more commonly supplied at 95% purity . The 3% absolute purity difference reduces the potential for impurity-driven side reactions and ensures more consistent performance in sensitive assays, particularly in medicinal chemistry and material science applications.

purity quality control reproducibility procurement

Stability and Storage: Defined 2–8°C Recommendation Ensures Integrity

Suppliers consistently recommend storing 2-bromo-1-N-cyclopropylbenzene-1,4-diamine sealed in a dry environment at 2–8°C . This storage directive is explicit and contrasts with the more variable storage guidance for 2-bromo-1,4-phenylenediamine, which may be stored at room temperature or under unspecified conditions . Adherence to the 2–8°C protocol is expected to maximize compound integrity and prolong shelf life, particularly important given the potential sensitivity of the cyclopropylamine moiety.

storage stability shelf life procurement

Optimal Application Scenarios for 2-Bromo-1-N-cyclopropylbenzene-1,4-diamine Driven by Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds with Optimized Basicity

The elevated pKa (5.79) and balanced logP (1.7) make 2-bromo-1-N-cyclopropylbenzene-1,4-diamine an ideal starting material for constructing kinase inhibitor cores where precise control over amine basicity and lipophilicity is required. Its dual handles enable rapid diversification via sequential cross-coupling and N-functionalization, accelerating structure-activity relationship (SAR) studies.

Materials Science: Building Block for Conductive Polymers with Tailored Electronic Properties

The bromo substituent serves as a polymerization or cross-linking site, while the cyclopropylamine contributes unique electronic and steric effects. The 98% purity specification ensures minimal batch-to-batch variation, critical for reproducible polymer synthesis and device performance.

Chemical Biology: Development of Activity-Based Probes and Fluorescent Conjugates

The orthogonal reactivity allows for the attachment of reporter tags (e.g., fluorophores, biotin) to the secondary amine while reserving the bromo handle for subsequent conjugation or immobilization. The defined 2–8°C storage protocol supports long-term stability of precious probe constructs.

Preclinical Candidate Optimization: Hit-to-Lead SAR Expansion

When a screening hit contains a simple aniline or phenylenediamine motif, 2-bromo-1-N-cyclopropylbenzene-1,4-diamine offers a controlled, single-step modification to probe the effects of cyclopropyl substitution on potency, selectivity, and pharmacokinetics. The compound's well-characterized physicochemical profile reduces the risk of unexpected liabilities during lead optimization.

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